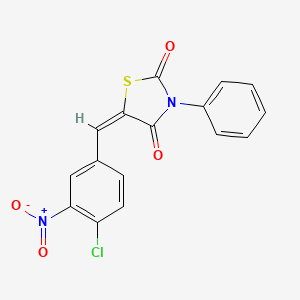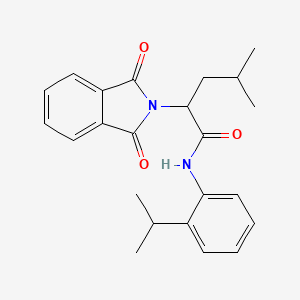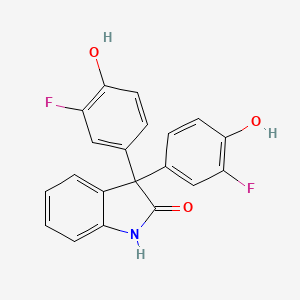![molecular formula C15H16ClN3OS B5117076 N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists, which have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and is involved in regulating immune function. Activation of the CB2 receptor by N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Studies have also shown that it can reduce the production of pro-inflammatory cytokines and chemokines. N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to reduce neuropathic pain and improve motor function in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in lab experiments is that it is a selective CB2 receptor agonist, which means that it specifically targets the CB2 receptor and does not affect the CB1 receptor. This reduces the risk of unwanted side effects associated with CB1 receptor activation. One limitation of using N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is that it is a synthetic compound, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. One area of research could focus on its potential applications in the treatment of inflammatory bowel disease. Another area of research could focus on its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide.
Métodos De Síntesis
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multi-step process starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride. The resulting product is then reacted with 6-methyl-4-pyrimidinylthiol in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with 2-bromo-3-methylbutyryl chloride to obtain N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Studies have also shown that N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has potential applications in the treatment of various diseases such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-7-5-4-6-11(12)16/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYQJYMUUYWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)

![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)